

# An In-depth Technical Guide to 1-Aminocyclobutanecarboxylic Acid (CAS 22264-50-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**1-Aminocyclobutanecarboxylic acid** (ACBC), a cyclic non-proteinogenic amino acid, has garnered significant interest in the scientific community for its diverse biological activities and applications. This technical guide provides a comprehensive overview of ACBC, encompassing its chemical and physical properties, detailed synthesis protocols, and its multifaceted roles in neuroscience and oncology. The document elucidates its mechanism of action as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and its utility as a positron emission tomography (PET) imaging agent for tumor detection. Furthermore, this guide delves into its application as a constrained amino acid in peptide synthesis and its emerging potential as a succinate dehydrogenase inhibitor. Experimental protocols for its synthesis and key biological assays are detailed to facilitate further research and development.

# **Chemical and Physical Properties**

**1-Aminocyclobutanecarboxylic acid** is a white, crystalline powder.[1] Its fundamental properties are summarized in the table below.



| Property          | Value                           | Reference |  |
|-------------------|---------------------------------|-----------|--|
| CAS Number        | 22264-50-2                      | [1]       |  |
| Molecular Formula | C5H9NO2                         | [2]       |  |
| Molecular Weight  | 115.13 g/mol                    | [2]       |  |
| Melting Point     | 261 °C (decomposes)             | [1][3]    |  |
| Water Solubility  | Soluble up to 100 mM            | [1][4]    |  |
| рКа               | 2.38 ± 0.20 (Predicted)         | [1]       |  |
| Appearance        | White powder/solid              | [1][3]    |  |
| InChI Key         | FVTVMQPGKVHSEY-<br>UHFFFAOYSA-N | [1]       |  |
| SMILES            | C1CC(C1)(C(=O)O)N               | [3]       |  |

# **Synthesis Protocols**

Several methods for the synthesis of **1-aminocyclobutanecarboxylic acid** and its derivatives have been reported. Below are detailed protocols for common synthetic routes.

# Synthesis from 1-Carbamoyl-cyclobutanecarboxylic Acid

This method involves the Hofmann rearrangement of a cyclic amide.

### Experimental Protocol:

- Dissolve 1-carbamoyl-cyclobutanecarboxylic acid (1.43 g, 10.0 mmol) in a water-ice bath under a nitrogen atmosphere.
- Slowly add 1N aqueous NaOH solution (10 mL, 10.0 mmol).
- Slowly add NaOCI solution (10-13%, 9.0 mL, ~15.0 mmol) and stir the reaction mixture for 1 hour at 5 °C.



- Slowly add 10N NaOH solution (2.0 mL, 20 mmol), ensuring the reaction temperature remains below 20 °C.
- Stir the mixture at 15-25 °C for 3 hours, monitoring the reaction progress by LC-MS.
- Upon completion, the product can be isolated and purified using standard techniques.[4]

## Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid

This protocol describes the protection of the amino group of ACBC with a tert-butoxycarbonyl (Boc) group, a common step for its use in peptide synthesis.[5][6]

### Experimental Protocol:

- To a stirred solution of **1-aminocyclobutanecarboxylic acid** (2 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane and water (40 mL total), add sodium bicarbonate (4.4 g, 57 mmol).[6]
- Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc)2O (4.5 g, 20.4 mmol).[6]
- Stir the reaction mixture at room temperature for approximately 12 hours, monitoring for the complete conversion of the starting material.[6]
- Wash the reaction mixture with ethyl acetate (30 mL) to remove impurities.
- Acidify the agueous layer with 1N HCl to a pH of 2-3.[6]
- Extract the product with dichloromethane (2 x 40 mL).[6]
- Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.[6]
- Filter and evaporate the solvent under reduced pressure to yield the crude product.[6]
- Purify the crude residue by silica gel column chromatography using 35% ethyl acetate in n-hexane as the eluent to afford N-Boc-1-aminocyclobutanecarboxylic acid as an off-white solid.[6]





Click to download full resolution via product page

Caption: Workflow for the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid.

# Biological Activity and Mechanism of Action NMDA Receptor Modulation

The primary biological activity of **1-aminocyclobutanecarboxylic acid** is its function as a partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[4][7] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. For activation, the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.

ACBC mimics glycine at its binding site on the GluN1 subunit of the NMDA receptor, but it elicits a submaximal response compared to the full agonists. This partial agonism allows ACBC to modulate NMDA receptor activity, which can have neuroprotective and anticonvulsant effects.[5][8] Derivatives of ACBC have been synthesized and shown to be potent and selective NMDA receptor antagonists, with some exhibiting greater potency than the standard antagonist D-2-amino-5-phosphonopentanoate (D-AP5).[5]





Click to download full resolution via product page

Caption: ACBC as a partial agonist at the NMDA receptor glycine site.

Experimental Protocol: NMDA Receptor Binding Assay

A competitive binding assay can be used to determine the affinity of ACBC for the glycine binding site of the NMDA receptor.

- Membrane Preparation: Prepare synaptic plasma membranes from rat forebrain tissue.
- Radioligand: Use a radiolabeled antagonist for the glycine site, such as [3H]L-689,560.
- Incubation: Incubate the brain membranes with the radioligand in the presence of varying concentrations of ACBC.
- Separation: Separate the bound and free radioligand by rapid filtration.



- Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
- Data Analysis: Determine the IC50 value of ACBC (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

## **Interaction with Glycine Transporters**

GlyCine concentrations in the synaptic cleft are regulated by glycine transporters (GlyT1 and GlyT2).[9] GlyT1, found on glial cells and neurons, is particularly important for modulating glycine levels at glutamatergic synapses.[10] While ACBC's primary role is at the NMDA receptor, its structural similarity to glycine suggests a potential interaction with these transporters, which could indirectly influence NMDA receptor function. However, detailed studies on the specific interaction of ACBC with glycine transporters are less common compared to its direct receptor activity.

# **Succinate Dehydrogenase Inhibition**

Recent research has explored derivatives of **1-aminocyclobutanecarboxylic acid** as potential inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[11][12] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH can have applications in agriculture (as fungicides) and potentially in medicine. Certain ACBC derivatives have shown promising antifungal activity by targeting SDH. [11][13]

Experimental Protocol: Succinate Dehydrogenase Activity Assay

A spectrophotometric assay can be used to measure the inhibitory effect of ACBC derivatives on SDH activity.

- Enzyme Source: Isolate mitochondria or submitochondrial particles containing SDH.
- Assay Buffer: Prepare a suitable buffer containing a substrate (succinate) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
- Inhibitor: Add varying concentrations of the ACBC derivative to be tested.
- Reaction Initiation: Initiate the reaction by adding the enzyme source.



- Measurement: Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength.
- Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.

# **Applications in Research and Drug Development Positron Emission Tomography (PET) Imaging**

Radiolabeled ACBC, particularly with carbon-11 ([¹¹C]ACBC), is utilized as a PET tracer for tumor imaging.[6][14] Cancer cells often exhibit increased amino acid transport and metabolism. [¹¹C]ACBC is preferentially taken up by tumor cells, allowing for their visualization and the assessment of tumor recurrence.[14] Studies have shown that [¹¹C]ACBC PET can be advantageous over other imaging modalities like FDG-PET, CT, or MRI in detecting recurrent brain tumors.[14]

Experimental Protocol: Synthesis of [11C]ACBC and Preclinical PET Imaging

Synthesis of [11C]ACBC:

A common method for the synthesis of [11C]ACBC is a modified Bücherer-Strecker synthesis.

- [11C]CO2 Production: Produce [11C]CO2 using a cyclotron.
- Grignard Reaction: Trap the [11C]CO2 and react it with a suitable Grignard reagent to form a carboxylated intermediate.
- Cyclization and Amination: Subsequent reaction steps lead to the formation of the cyclobutane ring and the introduction of the amino group.
- Purification: Purify the final [¹¹C]ACBC product using high-performance liquid chromatography (HPLC).[6] The entire synthesis and purification process is typically automated and completed within a short timeframe due to the short half-life of carbon-11 (approximately 20.4 minutes).[6]





Click to download full resolution via product page

Caption: Workflow for preclinical PET imaging with [11C]ACBC.



#### Preclinical PET Imaging Workflow:

- Animal Model: Utilize a relevant preclinical animal model of cancer.
- Tracer Administration: Administer the synthesized [11C]ACBC intravenously.
- Uptake Phase: Allow for a period of tracer uptake and distribution.
- Imaging: Perform a PET/CT scan to acquire images of tracer distribution.
- Image Analysis: Reconstruct the images and perform quantitative analysis, such as calculating the Standardized Uptake Value (SUV), to assess tumor uptake of the tracer.

## **Peptide Synthesis**

The rigid cyclobutane ring of ACBC makes it a valuable building block for creating conformationally constrained peptides.[15] Incorporating ACBC into a peptide sequence can induce specific secondary structures, such as  $\beta$ -turns and helices.[15] This conformational restriction can lead to peptides with enhanced biological activity, selectivity, and stability against enzymatic degradation. For instance, ACBC has been incorporated into analogs of the immunomodulatory peptide tuftsin, resulting in compounds with increased potency and resistance to hydrolysis.[7][16]

Experimental Protocol: Incorporation of ACBC into Peptides

Standard solid-phase peptide synthesis (SPPS) protocols can be adapted to incorporate ACBC.

- Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (acid or amide).
- Protecting Groups: Use N-α-Fmoc or N-α-Boc protected ACBC.
- Coupling: Couple the protected ACBC to the growing peptide chain on the solid support using standard coupling reagents (e.g., HBTU, HATU).
- Deprotection: Remove the N-terminal protecting group to allow for the coupling of the next amino acid.



- Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups.
- Purification: Purify the final peptide using reverse-phase HPLC.

**Quantitative Data Summary** 

| Parameter                                        | Value                | Context                                              | Reference |
|--------------------------------------------------|----------------------|------------------------------------------------------|-----------|
| [11C]ACBC Synthesis<br>Yield                     | 55% (chemical yield) | Modified Bücherer-<br>Strecker technique             | [6]       |
| [¹¹C]ACBC Synthesis Time                         | ~40 minutes          | Including synthesis and purification                 | [6]       |
| Tumor-to-Gray Matter<br>Ratio ([¹¹C]ACBC<br>PET) | 5.0                  | Recurrent brain tumors                               | [14]      |
| ACBC Derivative<br>(A21) EC50                    | 0.03 mg/L            | Antifungal activity<br>against Rhizoctonia<br>solani | [11][13]  |
| ACBC Derivative<br>(A21) EC50                    | 0.04 mg/L            | Antifungal activity against Botrytis cinerea         | [11][13]  |
| ACBC Derivative<br>(A20) IC50                    | 3.73 μΜ              | Inhibition of porcine succinate dehydrogenase        | [11][13]  |

## Conclusion

1-Aminocyclobutanecarboxylic acid is a versatile molecule with significant implications for both basic research and clinical applications. Its role as a modulator of the NMDA receptor provides a basis for the development of novel therapeutics for neurological disorders. Furthermore, its utility as a PET imaging agent in oncology highlights its importance in diagnostics and treatment monitoring. The incorporation of ACBC into peptides offers a strategy for designing more potent and stable peptide-based drugs. Emerging research into its derivatives as enzyme inhibitors opens up new avenues for therapeutic and agricultural



applications. This technical guide provides a foundational resource for scientists and researchers to further explore and harness the potential of this unique cyclic amino acid.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In-house development of an optimized synthetic module for routine [11C]acetate production PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals Synfacts / Abstract [thieme-connect.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Boc-1-aminocyclobutanecarboxylic acid synthesis chemicalbook [chemicalbook.com]
- 6. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ptfarm.pl [ptfarm.pl]
- 11. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 12. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of oncological [11C]radiopharmaceuticals for clinical PET PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Radiosynthesis of [11C]Ibrutinib via Pd-Mediated [11C]CO Carbonylation: Preliminary PET Imaging in Experimental Autoimmune Encephalomyelitis Mice [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Aminocyclobutanecarboxylic Acid (CAS 22264-50-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3417913#1aminocyclobutanecarboxylic-acid-cas-number-22264-50-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com